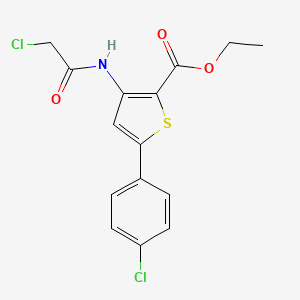

Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate

Description

Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloroacetamido group and a chlorophenyl group attached to the thiophene ring, making it a molecule of interest for various chemical and biological studies.

Properties

IUPAC Name |

ethyl 3-[(2-chloroacetyl)amino]-5-(4-chlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)14-11(18-13(19)8-16)7-12(22-14)9-3-5-10(17)6-4-9/h3-7H,2,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBWTEJDIAVPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dione, in the presence of sulfur sources like elemental sulfur or thiourea.

Introduction of the Chloroacetamido Group: The chloroacetamido group can be introduced via an acylation reaction using chloroacetyl chloride and an amine, followed by coupling with the thiophene ring.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a halogenation reaction using chlorobenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as carbonyl or nitro groups.

Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido or chlorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 3-(2-bromoacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate: Similar structure but with a bromoacetamido group instead of chloroacetamido.

Ethyl 3-(2-chloroacetamido)-5-(4-methylphenyl)thiophene-2-carboxylate: Similar structure but with a methylphenyl group instead of chlorophenyl.

Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)furan-2-carboxylate: Similar structure but with a furan ring instead of thiophene.

Biological Activity

Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate, with CAS number 757219-96-8, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies related to this compound.

- Molecular Formula : C₁₅H₁₃Cl₂N₁O₃S

- Molecular Weight : 358.24 g/mol

- CAS Number : 757219-96-8

Synthesis Methods

The synthesis of this compound typically involves the reaction of thiophene derivatives with chloroacetyl chloride and subsequent acylation processes. The detailed synthetic route can be referenced from chemical literature focusing on thiophene derivatives and their modifications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have evaluated the antibacterial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | Moderate |

| Compound B | Escherichia coli | High |

| This compound | Pseudomonas aeruginosa | Under investigation |

The compound's activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Acetylcholinesterase Inhibition

Another area of exploration is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have shown promising results in inhibiting AChE, suggesting that this compound may also exhibit this activity.

Case Studies

- Neuroprotective Effects : In a study examining compounds related to this compound, researchers found that certain derivatives could protect neuronal cells from oxidative stress, indicating potential therapeutic applications in neuroprotection.

- Antifungal Activity : A comparative study on various thiophene derivatives showed that while some exhibited antifungal properties, this compound's antifungal activity remains to be fully characterized.

Research Findings Summary

Recent literature highlights the following key findings regarding the biological activity of this compound:

- Antibacterial Activity : Moderate to high efficacy against specific bacterial strains.

- Acetylcholinesterase Inhibition : Potential for neuroprotective applications.

- Additional Activities : Ongoing research into antifungal and other pharmacological properties.

Q & A

Q. What are the key steps in synthesizing Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves:

Condensation Reactions : Formation of the thiophene core via cyclization of precursors like ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate.

Nucleophilic Substitution : Introduction of the 2-chloroacetamido group using chloroacetyl chloride under anhydrous conditions .

Reaction Monitoring : Thin Layer Chromatography (TLC) is critical to track reaction progress and ensure intermediate purity .

Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) improves yield and purity .

Q. Optimization Strategies :

- Solvent Choice : Use dry chloroform or dichloromethane to minimize side reactions.

- Temperature Control : Reflux conditions (e.g., 6–8 hours) enhance reaction efficiency .

- Catalyst Use : Anhydrous HCl gas can promote esterification in alcohol solvents .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer: A combination of techniques ensures structural validation:

NMR Spectroscopy :

- 1H/13C NMR : Identifies protons and carbons in the thiophene ring, chloroacetamido group, and substituents (e.g., 4-chlorophenyl). For example, the ester carbonyl (C=O) appears at ~165–170 ppm in 13C NMR .

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and fragments, such as loss of the ethyl ester group (Δm/z = 46) .

Infrared (IR) Spectroscopy :

- Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide C=O), and ~750 cm⁻¹ (C-Cl) validate functional groups .

HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) and UV detection at 254 nm .

Advanced Questions

Q. How do structural modifications, such as varying halogen substituents on the phenyl ring, influence the compound’s biological activity and physicochemical properties?

Methodological Answer: Halogen substituents significantly alter properties:

| Substituent | Position | Biological Activity* | Physicochemical Impact | Evidence Source |

|---|---|---|---|---|

| Cl | Para | Moderate inhibition | Increased lipophilicity (logP↑) | |

| F | Para | Enhanced solubility | Improved bioavailability | |

| Br | Para | Higher potency | Reduced metabolic stability |

*Example: Fluorine’s electronegativity enhances hydrogen bonding with target proteins, while bromine’s bulkiness may sterically hinder binding .

Q. Experimental Design :

- SAR Studies : Synthesize analogs with halogens at varying positions (ortho, meta, para) and test in enzymatic assays (e.g., kinase inhibition).

- logP Measurement : Use shake-flask or HPLC methods to quantify hydrophobicity .

Q. What strategies can resolve contradictions in biological activity data between similar thiophene derivatives?

Methodological Answer: Contradictions often arise from:

Varied Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) .

Impurity Effects : Repurify compounds via column chromatography and re-test .

Structural Confirmation : Re-analyze disputed compounds using X-ray crystallography (e.g., ) or 2D NMR (e.g., NOESY) .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and explain activity differences .

Example : A bromophenyl analog may show lower activity than chlorophenyl due to steric clashes, resolved via molecular dynamics simulations .

Q. How can researchers design experiments to investigate the mechanism of action of this compound in vitro?

Methodological Answer:

Target Identification :

- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .

- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization .

Binding Studies :

- Surface Plasmon Resonance (SPR) : Measure dissociation constants (KD) for candidate targets .

Cellular Assays :

- Apoptosis Analysis : Flow cytometry (Annexin V/PI staining) to assess cell death pathways .

Data Interpretation : Correlate structural features (e.g., chloroacetamido group) with activity using dose-response curves (IC50 values) .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex reaction mixtures?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) :

- Column : C18 (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm; retention time ~8.2 minutes .

LC-MS/MS :

- Ionization Mode : Electrospray ionization (ESI+).

- Quantitation : Monitor m/z 423.1 → 285.0 (characteristic fragment) .

Q. Method Validation :

- Linearity : R² > 0.99 across 1–100 µg/mL.

- Recovery : 95–105% in spiked matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.